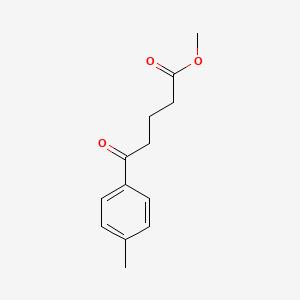
Methyl 5-(4-methylphenyl)-5-oxovalerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(4-methylphenyl)-5-oxovalerate, also known as Methyl 5-(p-tolyl)-5-oxovalerate, is a chemical compound that belongs to the class of organic compounds called esters. It is often used as a starting material for the synthesis of various pharmaceutical and agrochemical compounds.
Mechanism of Action
The mechanism of action of Methyl 5-(4-methylphenyl)-5-oxovalerate 5-(4-methylphenyl)-5-oxovalerate is not well understood. However, it is believed to act as a reactive intermediate in various chemical reactions, particularly in the synthesis of pharmaceutical and agrochemical compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Methyl 5-(4-methylphenyl)-5-oxovalerate 5-(4-methylphenyl)-5-oxovalerate. However, it is known to be a relatively stable compound that is not highly reactive under normal laboratory conditions.
Advantages and Limitations for Lab Experiments
One of the advantages of using Methyl 5-(4-methylphenyl)-5-oxovalerate 5-(4-methylphenyl)-5-oxovalerate in laboratory experiments is its relatively low cost and availability. Additionally, it is a versatile starting material that can be used in the synthesis of a wide range of compounds. However, one limitation of using Methyl 5-(4-methylphenyl)-5-oxovalerate 5-(4-methylphenyl)-5-oxovalerate is its potential toxicity and hazardous nature. It should be handled with care and appropriate safety precautions should be taken when working with this compound.
Future Directions
There are several potential future directions for research on Methyl 5-(4-methylphenyl)-5-oxovalerate 5-(4-methylphenyl)-5-oxovalerate. One area of interest is the development of new synthetic methods that are more efficient and environmentally friendly. Additionally, there is potential for the use of Methyl 5-(4-methylphenyl)-5-oxovalerate 5-(4-methylphenyl)-5-oxovalerate in the synthesis of new pharmaceutical and agrochemical compounds. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesis Methods
Methyl 5-(4-methylphenyl)-5-oxovalerate 5-(4-methylphenyl)-5-oxovalerate can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 4-methylbenzoyl chloride with methyl acetoacetate in the presence of a base such as triethylamine. The resulting product is then purified using standard techniques such as column chromatography or recrystallization.
Scientific Research Applications
Methyl 5-(4-methylphenyl)-5-oxovalerate 5-(4-methylphenyl)-5-oxovalerate has been extensively studied for its potential use in the synthesis of various pharmaceutical and agrochemical compounds. It has been used as a starting material for the synthesis of drugs such as Lacosamide, which is used to treat epilepsy, and Imidacloprid, which is a widely used insecticide. Additionally, Methyl 5-(4-methylphenyl)-5-oxovalerate 5-(4-methylphenyl)-5-oxovalerate has been used as a key intermediate in the synthesis of various natural products, such as the anti-cancer compound (-)-Spongistatin 1.
properties
IUPAC Name |
methyl 5-(4-methylphenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-10-6-8-11(9-7-10)12(14)4-3-5-13(15)16-2/h6-9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNCBAZITMJOTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(4-methylphenyl)-5-oxovalerate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-fluorobenzamide hydrochloride](/img/structure/B2951916.png)
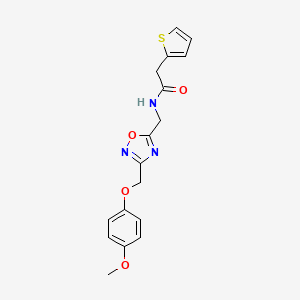
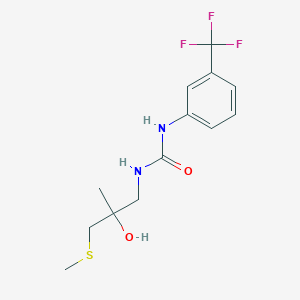
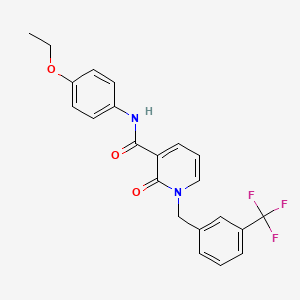
![6-Ethyl-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2951923.png)
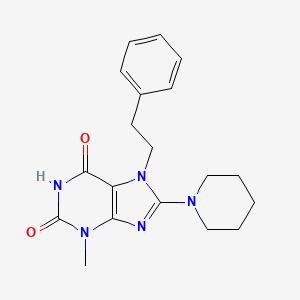
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2951925.png)
![Ethyl 4-(3-{[(2,4-dichlorophenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2951927.png)
![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate](/img/structure/B2951929.png)

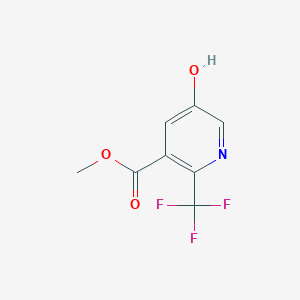

![N'-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2951935.png)
